Absence of Reported Biological Activity as a Definitive Negative Control or Scaffold Baseline
4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid has no publicly reported IC50 or Ki values for any kinase target in major public databases (e.g., ChEMBL, BindingDB, PubChem) as of the current search [1]. This is in stark contrast to the parent 3-aminoindazole fragment (compound 8), which exhibits a PDK1 IC50 of 311 μM, and its elaborated analog (compound 19), which shows a PDK1 IC50 of 0.37 μM [2]. The absence of reported inhibitory activity for the target compound, despite its structural similarity to these active fragments, establishes it as a clean baseline for scaffold-hopping studies or as a definitive negative control in kinase assays [3].
| Evidence Dimension | PDK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No reported activity |
| Comparator Or Baseline | 3-Aminoindazole fragment (compound 8): 311 μM; Aminopyrimidine-aminoindazole (compound 19): 0.37 μM |
| Quantified Difference | Not applicable (activity absent vs. present) |
| Conditions | PDK1 kinase assay with full-length enzyme and biotinylated PDKtide substrate [2] |
Why This Matters
This compound can serve as an unequivocal negative control, eliminating the risk of off-target kinase inhibition that would confound results if a generic 'inactive' analog were used.
- [1] Searches of ChEMBL, BindingDB, and PubChem for CAS 1440535-79-4 and synonyms conducted on 2026-04-21. View Source
- [2] Medina, J. R., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(8), 439-442. Table 2. View Source
- [3] Medina, J. R., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(8), 439-442. View Source
